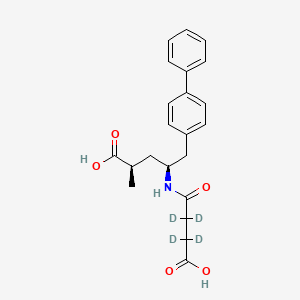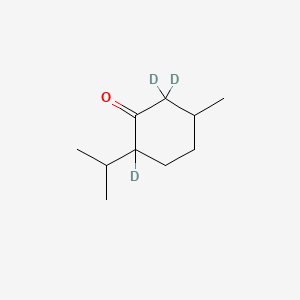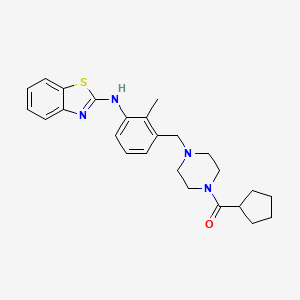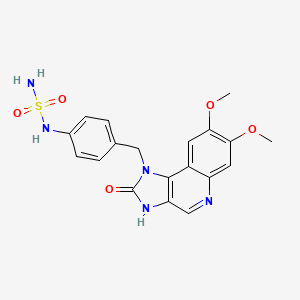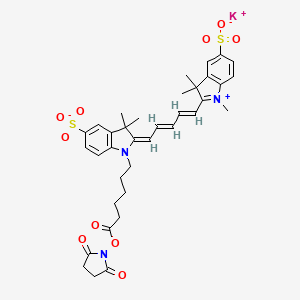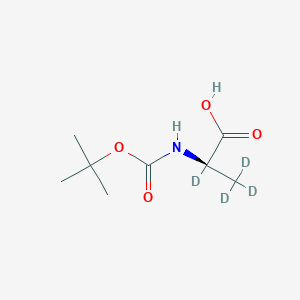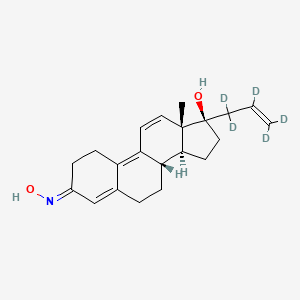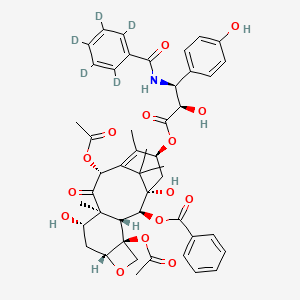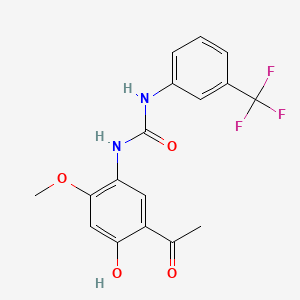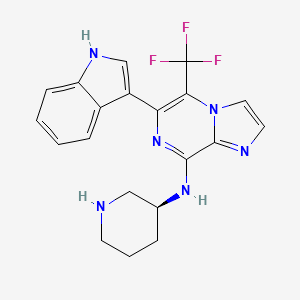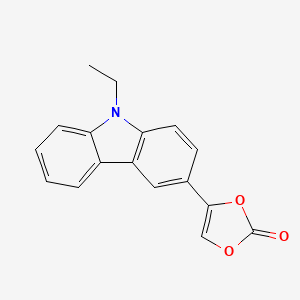
photoCORM-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
photoCORM-2 is a carbon monoxide releasing molecule (CORM) that is activated by light. This compound is particularly significant due to its ability to release carbon monoxide in a controlled manner upon exposure to light, making it a valuable tool in various scientific research applications. Carbon monoxide, despite its toxicity, has therapeutic potential, and this compound allows for precise delivery of this gas in biological systems .
準備方法
The synthesis of photoCORM-2 involves several steps. One common method includes the preparation of a rhenium complex. For instance, rhenium dodecacarbonyl is refluxed with 2,2’-bipyridine in 2-chloroethanol to form a yellow solid, which is then further reacted with tris(hydroxymethyl)phosphine in tetrahydrofuran to yield the final product . This process requires careful control of reaction conditions, including temperature and solvent purity, to ensure the desired product is obtained.
化学反応の分析
photoCORM-2 undergoes various chemical reactions, primarily driven by light activation. The key reaction is the release of carbon monoxide upon exposure to visible light. This reaction can be influenced by the presence of different reagents and conditions. For example, in the presence of palladium catalysts, this compound can facilitate aminocarbonylation reactions, leading to the formation of functionalized amides . The major product of these reactions is typically the desired amide compound, with carbon monoxide being released as a byproduct.
科学的研究の応用
photoCORM-2 has a wide range of applications in scientific research. In chemistry, it is used as a source of carbon monoxide for various synthetic transformations. In biology and medicine, this compound is explored for its potential therapeutic effects, particularly its anti-tumor activity . The ability to release carbon monoxide in a controlled manner makes it a valuable tool for studying the effects of this gas in cellular systems and tissues. Additionally, this compound is used in industrial applications where controlled carbon monoxide release is required .
作用機序
The mechanism of action of photoCORM-2 involves the release of carbon monoxide upon exposure to light. This process is facilitated by the photolysis of the carbonyl ligands in the compound. The released carbon monoxide can then interact with various molecular targets, including hemoglobin and other metalloproteins . This interaction can lead to various biological effects, such as vasodilation and anti-inflammatory responses, depending on the specific molecular pathways involved.
類似化合物との比較
photoCORM-2 is unique among carbon monoxide releasing molecules due to its activation by visible light. Other similar compounds include flavonol-based photoCORMs and manganese-based photoCORMs, which also release carbon monoxide upon light activation . this compound stands out due to its good cellular uptake and real-time monitoring ability of carbon monoxide release by a color change approach . This makes it particularly useful for applications requiring precise control and monitoring of carbon monoxide delivery.
特性
分子式 |
C17H13NO3 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC名 |
4-(9-ethylcarbazol-3-yl)-1,3-dioxol-2-one |
InChI |
InChI=1S/C17H13NO3/c1-2-18-14-6-4-3-5-12(14)13-9-11(7-8-15(13)18)16-10-20-17(19)21-16/h3-10H,2H2,1H3 |
InChIキー |
LNWWMBPIOGTCRZ-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)C3=COC(=O)O3)C4=CC=CC=C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


